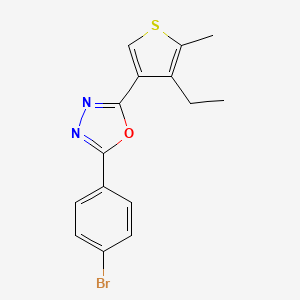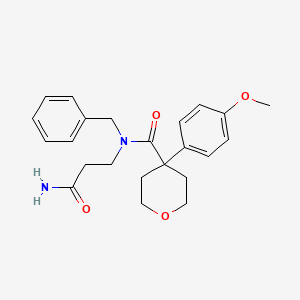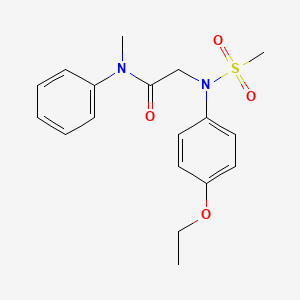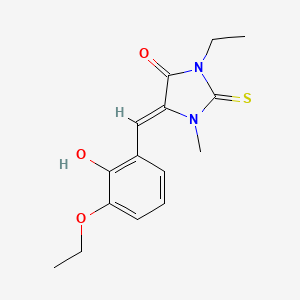![molecular formula C20H16Br2N2O3 B4622321 3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide
説明
The compound of interest belongs to the acrylamide family, characterized by the presence of a cyano group (-CN) and an acrylamide functionality (C=ONH2). Acrylamides are significant in various chemical reactions due to their reactivity and potential for polymerization. They serve as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Acrylamides, including the one , are typically synthesized through reactions involving acrylonitrile and appropriate amines or via the acylation of aromatic compounds with acryloyl chloride. For example, N-(2-bromo-4-methoxyphenyl)acrylamide is synthesized through acylation, yielding high purity products (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamides can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the compounds. For example, the structure of similar acrylamide derivatives has been established using single crystal X-ray diffraction, revealing significant insights into their geometric configuration (S. Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamides undergo various chemical reactions, including polymerization, cycloaddition, and nucleophilic substitution, due to the presence of reactive functional groups. For instance, the cyclopolymerization of N-phenyl-N-2-(methoxycarbonyl)allyl(meth)acrylamide leads to polymers with specific structural features, demonstrating the reactivity of the acrylamide bond in forming polymers (T. Kodaira et al., 2001).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, crystallinity, and melting points, are crucial for their application in material science and chemical synthesis. The solubility of acrylamides in various solvents can be determined experimentally, providing valuable information for process design and compound handling (Xinding Yao et al., 2010).
科学的研究の応用
Corrosion Inhibition
Synthesis and Characterization of New Acrylamide Derivatives for Corrosion Inhibitors : A study explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The compounds demonstrated significant corrosion inhibition efficiency, suggesting their potential in protecting metals from corrosion in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Optical and Electronic Properties
Mechanofluorochromic Properties of Acrylamide Derivatives : Research on 3-aryl-2-cyano acrylamide derivatives revealed their distinct optical properties due to varying stacking modes. These findings indicate the potential use of such compounds in the development of new materials for optical devices and sensors (Qing‐bao Song et al., 2015).
Polymer Science
Novel Water-Soluble Copolymers Based on Acrylamide : A study synthesized copolymers from acrylamide and β-cyclodextrin, showing improved temperature, shear, and salt resistance. These copolymers could enhance oil recovery, indicating their application in enhanced oil recovery technologies (Xiangjun Liu et al., 2013).
Medical and Health Applications
Modification of Hydrogels for Medical Applications : Research involved modifying radiation-induced hydrogels with various amine compounds, leading to polymers with potential antibacterial and antifungal applications. This suggests the utility of acrylamide derivatives in developing medical devices or coatings (Hala M. Aly et al., 2015).
Catalysis
C-H Allylation of Electron-Deficient Alkenes : A rhodium-catalyzed C-H allylation study highlighted the efficient functionalization of acrylamides, leading to the synthesis of complex molecules. This process has potential applications in pharmaceutical and material sciences (C. Feng et al., 2015).
特性
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2O3/c1-3-8-27-19-17(21)10-13(11-18(19)22)9-14(12-23)20(25)24-15-4-6-16(26-2)7-5-15/h3-7,9-11H,1,8H2,2H3,(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJLUGSQXFXRIE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)


![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4622272.png)
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)